![molecular formula C15H12FNO4 B2485120 4-Fluoro-2-(4-methoxybenzamido)benzoic acid CAS No. 953897-72-8](/img/structure/B2485120.png)
4-Fluoro-2-(4-methoxybenzamido)benzoic acid
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Overview
Description
Synthesis Analysis
The synthesis of closely related compounds often involves multi-step chemical reactions including the formation of amide bonds, fluorination, and the introduction of methoxy groups. For instance, a method for synthesizing fluorinated benzamide neuroleptics has been reported, indicating the potential pathways that could be adapted for the synthesis of "4-Fluoro-2-(4-methoxybenzamido)benzoic acid" (Mukherjee, 1991).
Molecular Structure Analysis
Structural analysis of similar compounds, such as 4-methoxybenzamidinium 2,6-dimethoxybenzoate, reveals non-planar configurations and hydrogen-bonding patterns, suggesting that "4-Fluoro-2-(4-methoxybenzamido)benzoic acid" would exhibit interesting structural features due to the presence of both the fluoro and methoxy substituents (Portalone, 2012).
Chemical Reactions and Properties
The chemical reactivity of such compounds can be influenced by the fluorine and methoxy groups. These substituents can affect the electron distribution within the molecule, potentially impacting its reactivity in further chemical transformations. The study of related compounds like fluorobenzoic acids provides insights into the reactivity patterns that might be expected for "4-Fluoro-2-(4-methoxybenzamido)benzoic acid" (Ghauri et al., 1992).
Physical Properties Analysis
The physical properties such as melting points, solubility, and crystalline structure of similar compounds have been extensively studied, revealing the impact of specific functional groups on these properties. For instance, the introduction of a fluorine atom in benzoic acid derivatives significantly alters their crystalline packing and physical characteristics (Chakraborty & Desiraju, 2018).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards other chemical agents, are crucial for understanding the potential applications of "4-Fluoro-2-(4-methoxybenzamido)benzoic acid". Studies on related compounds have shown that the presence of fluorine and methoxy groups can influence these properties, affecting the compound's behavior in chemical syntheses and its interactions with biological molecules (Dey et al., 2021).
Scientific Research Applications
Synthesis and Pharmaceutical Applications
A key area of research is the development of efficient synthesis methods for compounds with similar structures, which are crucial intermediates in the manufacture of various pharmaceuticals. For example, the practical synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for the production of flurbiprofen, a non-steroidal anti-inflammatory and analgesic material, showcases the importance of these compounds in pharmaceutical manufacturing (Qiu, Gu, Zhang, & Xu, 2009). This research highlights the challenges and solutions in synthesizing fluorinated compounds, which are often characterized by complex reactions and the need for specialized conditions.
Environmental Impact
The environmental fate and behavior of fluorinated compounds, including how they degrade and their potential effects on ecosystems, are also significant areas of study. For instance, the review on the degradation of acetaminophen by advanced oxidation processes discusses the pathways, by-products, and biotoxicity of degradation products, illuminating the environmental impact of pharmaceuticals and related chemicals (Qutob, Hussein, Alamry, & Rafatullah, 2022). Similarly, the occurrence, fate, and behavior of parabens in aquatic environments provide insight into the ubiquity and persistence of certain organic compounds in the environment, contributing to our understanding of the ecological implications of widely used synthetic chemicals (Haman, Dauchy, Rosin, & Munoz, 2015).
Safety and Hazards
“4-Fluoro-2-(4-methoxybenzamido)benzoic acid” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
The primary targets of 4-Fluoro-2-(4-methoxybenzamido)benzoic acid are currently unknown
Mode of Action
It’s known that the compound has a fluorobenzoyl group, which may interact with its targets through hydrogen bonding or pi-stacking interactions .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 4-Fluoro-2-(4-methoxybenzamido)benzoic acid . .
properties
IUPAC Name |
4-fluoro-2-[(4-methoxybenzoyl)amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FNO4/c1-21-11-5-2-9(3-6-11)14(18)17-13-8-10(16)4-7-12(13)15(19)20/h2-8H,1H3,(H,17,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NODSKAPLALDVTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-2-(4-methoxybenzamido)benzoic acid |
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